molecular formula C26H26ClNO4S2 B8275995 (E)-dimethyl 3,3'-((3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)methylene)bis(sulfanediyl)dipropanoate

(E)-dimethyl 3,3'-((3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)methylene)bis(sulfanediyl)dipropanoate

Cat. No.: B8275995
M. Wt: 516.1 g/mol
InChI Key: CODRIEDIPRVYFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-dimethyl 3,3’-((3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)methylene)bis(sulfanediyl)dipropanoate is a complex organic compound featuring a quinoline moiety, a vinyl group, and a bis(sulfanediyl) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-dimethyl 3,3’-((3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)methylene)bis(sulfanediyl)dipropanoate typically involves multiple steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Vinyl Group Introduction: The vinyl group can be introduced through a Heck reaction, where the quinoline derivative is coupled with a vinyl halide in the presence of a palladium catalyst.

    Bis(sulfanediyl) Linkage Formation: The bis(sulfanediyl) linkage is formed by reacting the intermediate with a thiol compound under basic conditions.

    Esterification: The final step involves esterification of the carboxylic acid groups with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Heck reaction and automated systems for the esterification process.

Chemical Reactions Analysis

Types of Reactions

(E)-dimethyl 3,3’-((3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)methylene)bis(sulfanediyl)dipropanoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the bis(sulfanediyl) linkage can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation with a palladium catalyst.

    Substitution: The chlorine atom on the quinoline ring can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydroxide, amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

(E)-dimethyl 3,3’-((3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)methylene)bis(sulfanediyl)dipropanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the quinoline moiety.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of (E)-dimethyl 3,3’-((3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)methylene)bis(sulfanediyl)dipropanoate involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of microorganisms. The vinyl group and bis(sulfanediyl) linkage can interact with cellular proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-dimethyl 3,3’-((3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)methylene)bis(sulfanediyl)dipropanoate is unique due to its combination of a quinoline moiety, a vinyl group, and a bis(sulfanediyl) linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C26H26ClNO4S2

Molecular Weight

516.1 g/mol

IUPAC Name

methyl 3-[[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-(3-methoxy-3-oxopropyl)sulfanylmethyl]sulfanylpropanoate

InChI

InChI=1S/C26H26ClNO4S2/c1-31-24(29)12-14-33-26(34-15-13-25(30)32-2)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22/h3-11,16-17,26H,12-15H2,1-2H3

InChI Key

CODRIEDIPRVYFV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of aldehyde (Step 1) (5.2 g) and 7-chloroquinaldine were heated in 45 ml acetic anhydride for 48 hours. The reaction mixture was evaporated. Flash chromatography of the residue using 5% ethylacetate in hexane afforded the title compound.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

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